5-Chloro-3-(4-methylphenyl)-1,2,4-oxadiazole is an organic compound belonging to the class of 1,2,4-oxadiazoles. [] This class of heterocyclic compounds is characterized by a five-membered ring containing one oxygen and two nitrogen atoms. 1,2,4-oxadiazoles are known for their diverse applications in scientific research, particularly in the development of novel materials and as building blocks for more complex molecules. []
5-Chloro-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, characterized by its five-membered ring structure containing two nitrogen atoms and three carbon atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties. The presence of the chloro and methylphenyl substituents enhances its reactivity and specificity in various chemical reactions.
The compound can be synthesized through various methods, primarily involving the cyclization of amidoximes with carboxylic acid derivatives. Research has shown that derivatives of oxadiazoles exhibit a range of biological activities, making them significant in drug discovery and development.
5-Chloro-3-(4-methylphenyl)-1,2,4-oxadiazole is classified under:
The synthesis of 5-Chloro-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the following methods:
A typical synthesis might involve:
5-Chloro-3-(4-methylphenyl)-1,2,4-oxadiazole can participate in various chemical reactions:
Reactions are typically carried out under controlled conditions to optimize yield and selectivity. For example, nucleophilic substitutions may require basic conditions to facilitate the reaction mechanism effectively.
The biological activity of 5-Chloro-3-(4-methylphenyl)-1,2,4-oxadiazole is primarily attributed to its ability to interact with biological targets such as enzymes or receptors.
Studies have indicated that oxadiazole derivatives can exhibit significant inhibition against various biological targets, contributing to their potential as therapeutic agents.
5-Chloro-3-(4-methylphenyl)-1,2,4-oxadiazole has several scientific uses:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger but remained largely unexplored until the mid-20th century [5] [6]. Its pharmaceutical potential emerged in the 1960s with the development of Oxolamine (Figure 1), a first-in-class antitussive drug that established the scaffold’s biological relevance [5] [8]. Subsequent decades witnessed accelerated interest, culminating in FDA-approved drugs like Pleconaril (antiviral), Ataluren (Duchenne muscular dystrophy), and Fasiplon (anxiolytic) [5]. Natural products containing this ring system, such as the cytotoxic marine alkaloids Phidianidine A/B and the neuroexcitory agent quisqualic acid, further highlighted its biochemical significance [5] [6]. By the early 21st century, over 1,700 publications documented diverse therapeutic applications, with research output doubling between 2005–2020 [5].
Table 1: Milestone 1,2,4-Oxadiazole-Based Drugs
Drug Name | Therapeutic Category | Key Structural Feature |
---|---|---|
Oxolamine | Antitussive | 3-Phenyl-1,2,4-oxadiazole |
Pleconaril | Antiviral | 3-(3-Methylisoxazolyl) substitution |
Ataluren | Duchenne muscular dystrophy | 3-(4-Fluorophenyl) substitution |
Fasiplon | Anxiolytic | Imidazo[1,5-a] fusion |
The 1,2,4-oxadiazole ring serves as a privileged bioisostere for ester and amide functionalities, primarily due to its enhanced metabolic stability and similar electronic properties [2] [5]. Key advantages include:
This bioisosterism is exemplified in COX-2 inhibitors, where 1,2,4-oxadiazoles mimic carboxylic acid groups while avoiding glucuronidation [8]. Similarly, in antimicrobial agents like {5-chloro-2-[(3-substitutedphenyl-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones, the oxadiazole ring replaces labile esters, conferring stability against bacterial amidases [4].
Table 2: Bioisosteric Advantages Over Conventional Groups
Property | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Metabolic Stability | Low (hydrolysis-prone) | High (resists hydrolysis) | Extended half-life |
Hydrogen Bond Acceptor | 1–2 sites | 3 sites (2N, 1O) | Improved target engagement |
Dipole Moment | 1.5–1.8 Debye | 3.3–3.8 Debye | Enhanced binding affinity |
5-Chloro-3-(4-methylphenyl)-1,2,4-oxadiazole (PubChem CID: 12728443) exemplifies strategic molecular design within this scaffold [1] [3]. Its structural features drive diverse applications:
Synthetic methodologies leverage these properties. The compound is typically synthesized via Tiemann’s reaction, where N′-hydroxy-4-methylbenzamidine reacts with chloroacetyl chloride under microwave assistance (yields: 76–85%) [3] . Its chlorine atom serves as a handle for derivatization, enabling access to libraries of antiviral, antibacterial, and antiparasitic agents [4] .
Table 3: Synthetic Routes to 5-Chloro-3-(4-methylphenyl)-1,2,4-oxadiazole
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
Amidoxime Route [3] | Chloroacetyl chloride, pyridine, 80°C | 68–75 | Scalable, one-pot |
Microwave Synthesis | Focused MW, 100°C, 20 min | 76–85 | Green chemistry, reduced time |
TBAF-Catalyzed [3] | TBAF, THF, rt | 82 | Mild conditions, high purity |
Table 4: Documented Biological Activities of Derivatives
Derivative Structure | Biological Activity | Key Findings | Ref |
---|---|---|---|
5-(Chloromethyl)-3-(4-methylphenyl) | Antibacterial | MIC = 8 µg/mL against S. aureus | [4] |
N-cyclohexyl variant | Antileishmanial | IC₅₀ = 1.7 µM (L. infantum) | |
Benzophenone-conjugated | Anti-inflammatory | 82% COX-2 inhibition at 10 µM | [8] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: